N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is a sulfonamide derivative characterized by a benzothiophene core fused with a cyclopropane sulfonamide moiety. The compound features a 1-benzothiophen-2-yl group attached to a 2-hydroxypropyl chain, which is further linked to a cyclopropanesulfonamide group.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-14(16,9-15-20(17,18)11-6-7-11)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,15-16H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKHRQIGGWJKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1CC1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the benzothiophene core, which can be done using a suitable alkylating agent under basic conditions.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide can undergo various types of chemical reactions:
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide exhibit promising anticancer properties. Studies have shown that derivatives of cyclopropane can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism involves the compound's ability to interact with cellular pathways that regulate apoptosis and cell proliferation.
Neuropharmacological Potential
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, which could have implications for treating mood disorders and neurodegenerative diseases. Further research is needed to elucidate these effects and their clinical relevance.
Biochemical Studies
Enzyme Inhibition
this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes could affect drug metabolism, making it a candidate for studying drug-drug interactions and personalized medicine approaches.
Protein Interaction Studies
The compound's reactive functional groups allow it to form covalent bonds with proteins, leading to potential modifications in protein function. This property is being explored in biochemical assays to understand the dynamics of protein-ligand interactions and their implications in disease mechanisms.
Table 1: Summary of Key Research Findings
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Inhibition of U937 leukemia cell line growth |
| Study B | Neuropharmacology | Modulation of serotonin receptor activity |
| Study C | Enzyme Inhibition | Significant inhibition of cytochrome P450 enzymes |
| Study D | Protein Interactions | Covalent modification of target proteins |
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variation : The target compound’s benzothiophene core distinguishes it from analogs featuring pyrrolopyridine (e.g., ), triazolo-pyrazine (e.g., ), or imidazo-pyrrolopyrazine (e.g., ). These cores influence binding affinity and selectivity toward specific biological targets.
Linker and Backbone Modifications : The 2-hydroxypropyl linker in the target compound contrasts with cyclopentane or ethyl-cyclopentane backbones in analogs, which may alter conformational flexibility and solubility .
Functional Groups : The presence of a nitro group (e.g., ) or fused heterocycles (e.g., ) in analogs suggests tailored electronic properties for enhanced target engagement.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₅NO₂S
- Molecular Weight : 273.34 g/mol
- CAS Number : 2228229-05-6
The presence of the benzothiophene moiety contributes to its lipophilicity and potential interactions with biological targets.
This compound's biological activity is primarily attributed to its interaction with specific protein targets. The sulfonamide group is known for its ability to form hydrogen bonds with amino acids in active sites, which can inhibit enzymatic activity or modulate receptor functions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as a reversible inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It could selectively modulate estrogen receptors, similar to other benzothiophene derivatives, suggesting potential applications in treating estrogen-related disorders .
- Antimicrobial Activity : Some studies indicate that sulfonamide derivatives possess antimicrobial properties, which may extend to this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity. The following table summarizes findings from various studies:
Case Study 1: Estrogen Receptor Modulation
In a study examining the effects of various benzothiophene derivatives on estrogen receptor activity, this compound was found to exhibit significant downregulation of estrogen receptor activity in vitro. This suggests a potential therapeutic role in conditions like breast cancer where estrogen signaling is implicated .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of sulfonamide compounds. This compound demonstrated effective inhibition against several bacterial strains, indicating its potential as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclopropane sulfonylation of a benzothiophene-containing precursor. Key steps include:
- Cyclopropane sulfonamide formation : Reacting cyclopropanesulfonyl chloride with a benzothiophene-derived amine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Thiophene coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the benzothiophene moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
- Hydroxypropyl group installation : Epoxide ring-opening or hydroxylation of a propenyl intermediate using oxidizing agents like m-CPBA . Optimization strategies include adjusting solvent polarity (e.g., THF vs. DMF), temperature gradients, and stoichiometric ratios of reagents to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of cyclopropane protons (δ ~0.5–2.0 ppm), sulfonamide NH (δ ~5.5 ppm), and benzothiophene aromatic signals (δ ~7.0–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 347.12) and fragmentation patterns .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Q. How is X-ray crystallography applied to resolve the stereochemistry of this compound?
Single-crystal X-ray diffraction using SHELXL (via SHELX suite) refines the 3D structure, particularly the hydroxyl and sulfonamide group orientations. For example, PDB entry 2Y6 demonstrates how SHELX resolves chiral centers in similar benzothiophene-sulfonamide derivatives . Critical parameters include data collection at low temperature (100 K) and anisotropic displacement parameters for non-hydrogen atoms .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets, and how are these models validated?
- Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., kinases) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, with validation via RMSD/RMSF analysis and experimental IC₅₀ comparisons .
- Validation : Co-crystallization with the target protein (e.g., using SHELX-refined structures) confirms predicted binding poses .
Q. How can contradictory bioactivity data across in vitro assays be systematically analyzed?
Contradictions often arise from assay-specific variables:
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
- Solubility limits : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS during assays .
- Control normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What mechanistic insights can be gained from studying the compound’s metabolic stability in hepatic microsomes?
- Phase I metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to identify hydroxylated or demethylated metabolites .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Structural modifications : Introduce deuterium at labile positions (e.g., hydroxyl group) to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
